molecular formula C9H14N2O3S B6271463 6-(tert-butoxy)pyridine-3-sulfonamide CAS No. 1566900-71-7

6-(tert-butoxy)pyridine-3-sulfonamide

Cat. No.: B6271463
CAS No.: 1566900-71-7
M. Wt: 230.3
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Description

6-(tert-butoxy)pyridine-3-sulfonamide is a chemical compound primarily used in medicinal chemistry and pharmaceutical research as a building block for designing and synthesizing new drugs. It is known for its stability and versatility in various chemical reactions, making it a valuable component in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butoxy)pyridine-3-sulfonamide typically involves the reaction of pyridine derivatives with tert-butyl groups and sulfonamide groups under controlled conditions. One common method includes the use of tert-butyl alcohol and sulfonamide reagents in the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group participates in nucleophilic substitution, particularly under basic conditions. For example:

  • Ammonia displacement : Reacts with ammonia to form pyridine-3-sulfonamide derivatives .

  • Thiol substitution : Thiols replace the sulfonamide group in the presence of copper catalysts, yielding thioether derivatives .

Table 1: Conditions for Nucleophilic Substitution

Reaction TypeReagents/ConditionsProductYieldSource
AmmonolysisNH₃, THF, 0°CPyridine-3-sulfonamide75%
Thiol substitutionRSH, CuCl₂, DMF, 100°CR-S-Pyridine68%

Coupling Reactions

The pyridine ring facilitates cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Boronic acids react with the chlorinated derivative (if present) under palladium catalysis.

  • Electrochemical Coupling : Thiols and amines form sulfonamides via disulfide intermediates under electrochemical oxidation .

Mechanistic Insight :
Disulfide intermediates form during electrochemical coupling, followed by aminium radical generation and sulfenamide/sulfinamide oxidation .

Oxidation and Reduction

  • Oxidation : The sulfonamide group converts to sulfonic acid using H₂O₂ or other strong oxidizers .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine derivatives.

Key Data :

  • Oxidation with H₂O₂ in acetic acid achieves >90% conversion to sulfonic acid .

  • Hydrogenation at 50 psi H₂ yields 82% piperidine product.

Nitration and Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration at the 4-position using tert-butyl nitrite in acidic media .

Reaction Conditions :

  • Reagents : tert-Butyl nitrite, HNO₃, 45°C

  • Yield : 46% mono-nitrated product .

Functional Group Transformations

  • Sulfonamide Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkyl derivatives.

  • tert-Butoxy Cleavage : Acidic hydrolysis (HCl/EtOH) removes the tert-butoxy group, yielding 6-hydroxypyridine-3-sulfonamide.

Table 2: Functional Group Reactivity

TransformationReagentsProductNotes
AlkylationCH₃I, K₂CO₃N-Methyl derivative85% yield
tert-Butoxy cleavage6M HCl, reflux6-Hydroxypyridine derivativeQuantitative

Mechanistic Pathways

  • Nucleophilic Attack : The sulfonamide sulfur acts as an electrophilic center for amines or thiols .

  • Radical Intermediates : Electrochemical reactions generate aminium radicals, critical for sulfenamide formation .

  • Elimination Pathways : tert-Butoxy group elimination (e.g., isobutene release) occurs under basic conditions .

Comparative Reactivity

Table 3: Reactivity vs. Analogues

CompoundKey DifferenceReactivity Trend
6-Chloropyridine-3-sulfonamideCl vs. tert-butoxyFaster nucleophilic substitution
Pyridine-3-sulfonyl fluorideSO₂F vs. SO₂NH₂Higher electrophilicity

Scientific Research Applications

Medicinal Chemistry

6-(tert-butoxy)pyridine-3-sulfonamide is primarily utilized in the development of pharmaceuticals. It acts as a precursor for synthesizing compounds that target specific biological pathways, particularly in the realm of enzyme inhibition. Its sulfonamide group is known for its ability to interact with various biological targets, making it a valuable asset in drug design.

Enzyme Inhibition Studies

This compound has been studied for its potential as an enzyme inhibitor. For instance, it has been incorporated into studies focusing on Polo-like kinase (Plk1) inhibitors, where structure–activity relationship (SAR) analyses demonstrated that modifications to the pyridine ring could significantly enhance inhibitory activity against Plk1 .

Additionally, research indicates that derivatives of this compound can modulate the activity of carbonic anhydrases, which are crucial for various physiological processes including acid-base balance and respiration .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes where high purity and yield are essential. The compound can undergo various chemical transformations such as oxidation and substitution reactions, allowing for the creation of complex organic molecules.

Case Studies

Study Focus Findings
Polo-like Kinase Inhibitors Development of inhibitors targeting Plk1Identified multiple inhibitors with ≥10-fold higher activity than previous compounds.
Carbonic Anhydrase Modulation Exploration of CNS-active compoundsDeveloped derivatives that effectively inhibit specific carbonic anhydrase isoforms.
PI3-Kinase Inhibition Compounds targeting PI3-kinase pathwaysDemonstrated efficacy in treating respiratory diseases and infections by inhibiting inappropriate kinase activity.

Mechanism of Action

The mechanism of action of 6-(tert-butoxy)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(tert-butoxy)pyridine-3-sulfonamide include other pyridine derivatives with sulfonamide groups, such as:

  • 6-(tert-butoxy)pyridine-2-sulfonamide
  • 6-(tert-butoxy)pyridine-4-sulfonamide
  • 6-(tert-butoxy)pyridine-3-sulfonyl chloride

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This unique structure makes it particularly valuable in the design of selective enzyme inhibitors and other pharmaceuticals.

Properties

CAS No.

1566900-71-7

Molecular Formula

C9H14N2O3S

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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